Solid-State Photodimerization Rate: 4-Bromo vs. 4-Chloro Cinnamic Acid
In a direct comparison of solid-state photoreactivity, 4-bromocinnamic acid exhibits a markedly slower photodimerization rate than its 4-chloro analog. Under identical UV irradiation conditions, the conversion of 4-bromocinnamic acid to its corresponding dimer proceeds with a rate constant (k) of 4.9 x 10⁻⁵ s⁻¹, which is 5.3 times slower than the rate for 4-chlorocinnamic acid (k = 26 x 10⁻⁵ s⁻¹) [1]. This difference is attributed to the distinct crystal packing and intermolecular geometry driven by the larger bromine atom.
| Evidence Dimension | Photodimerization Rate Constant (k) |
|---|---|
| Target Compound Data | 4.9 x 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | 4-Chlorocinnamic acid: 26 x 10⁻⁵ s⁻¹ |
| Quantified Difference | 5.3-fold slower rate for 4-Bromocinnamic acid |
| Conditions | Solid-state UV irradiation monitored by ¹³C CPMAS NMR spectroscopy |
Why This Matters
For researchers designing photo-responsive materials or studying topochemical reactions, the significantly slower kinetics of 4-BCA provides a tunable parameter for controlling reaction rates and product yields.
- [1] Fonseca, I., Hayes, S. E., Blümich, B., & Bertmer, M. (2008). Effects of Aromatic Substitution on the Photodimerization Kinetics of β-trans Cinnamic Acid Derivatives Studied with 13C Solid-State NMR. Physical Chemistry Chemical Physics, 10(38), 5898-5907. View Source
